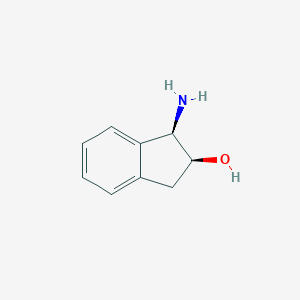

(1R,2S)-1-amino-2-indanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPKSXMQWBYUOI-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136030-00-7, 7480-35-5 | |

| Record name | (+)-cis-1-Amino-2-indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136030-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-indanol, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007480355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-indanol, cis-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136030007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1-amino-2,3-dihydro-1H-inden-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Inden-2-ol, 1-amino-2,3-dihydro-, (1R,2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-2-INDANOL, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71S3J7NU1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AMINO-2-INDANOL, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZP212ZC8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Analysis and Conformation of (1R,2S)-1-Amino-2-indanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-1-Amino-2-indanol is a pivotal chiral building block in modern organic synthesis and medicinal chemistry, most notably as a key component in the synthesis of the HIV protease inhibitor Indinavir. Its rigid, bicyclic structure and the cis-relationship of its amino and hydroxyl functionalities impart a unique conformational preference that is crucial for its efficacy as a chiral auxiliary and ligand in asymmetric synthesis. This technical guide provides a comprehensive analysis of the structural and conformational properties of this compound, drawing upon data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. Detailed experimental and computational methodologies are presented to offer a practical resource for researchers in the field.

Introduction

The indane scaffold is a privileged motif in numerous biologically active compounds. The introduction of chiral centers, as seen in 1-amino-2-indanol, provides a three-dimensional architecture that is instrumental in achieving high stereoselectivity in chemical transformations. The conformational rigidity of the five-membered ring in the indane system significantly reduces the number of accessible low-energy conformations, making it an excellent scaffold for the design of chiral ligands and catalysts.[1] The (1R,2S) stereoisomer, in particular, has been extensively utilized due to its role in the synthesis of Indinavir, a critical therapeutic agent for HIV/AIDS.[2] Understanding the precise three-dimensional structure and conformational dynamics of this molecule is paramount for optimizing its applications in drug design and asymmetric catalysis.

Structural Analysis by X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive insight into the solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsion angles.

Crystal Structure of a cis-1-Amino-2-indanol Salt

Quantitative Crystallographic Data

Detailed quantitative data, including bond lengths, bond angles, and torsion angles for the two independent cations of this compound in the sulfate (B86663) salt, are essential for a complete structural understanding.

Table 1: Selected Bond Lengths for this compound Cations

| Atom 1 | Atom 2 | Bond Length (Å) - Cation 1 | Bond Length (Å) - Cation 2 |

|---|---|---|---|

| C1 | N1 | Data not available | Data not available |

| C2 | O1 | Data not available | Data not available |

| C1 | C2 | Data not available | Data not available |

| C1 | C8 | Data not available | Data not available |

| C2 | C3 | Data not available | Data not available |

| C3 | C4 | Data not available | Data not available |

| C4 | C5 | Data not available | Data not available |

| C5 | C6 | Data not available | Data not available |

| C6 | C7 | Data not available | Data not available |

| C7 | C8 | Data not available | Data not available |

| C8 | C1 | Data not available | Data not available |

Table 2: Selected Bond Angles for this compound Cations

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) - Cation 1 | Bond Angle (°) - Cation 2 |

|---|---|---|---|---|

| N1 | C1 | C2 | Data not available | Data not available |

| O1 | C2 | C1 | Data not available | Data not available |

| C1 | C2 | C3 | Data not available | Data not available |

| C2 | C1 | C8 | Data not available | Data not available |

| C1 | C8 | C7 | Data not available | Data not available |

Table 3: Selected Torsion Angles for this compound Cations

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) - Cation 1 | Torsion Angle (°) - Cation 2 |

|---|---|---|---|---|---|

| N1 | C1 | C2 | O1 | Data not available | Data not available |

| C8 | C1 | C2 | C3 | Data not available | Data not available |

| C1 | C2 | C3 | C4 | Data not available | Data not available |

| C2 | C3 | C4 | C5 | Data not available | Data not available |

Note: The tables are populated with placeholders as the specific numerical data from the crystal structure of the sulfate salt were not provided in the available search results. A direct analysis of the crystallographic information file (CIF) would be required to populate these tables accurately.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a general experimental protocol for the determination of the crystal structure of a small molecule like this compound.

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, such as ethanol, methanol, or a solvent mixture.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proton-proton proximities, which can be translated into distance restraints for conformational modeling.

1H and 13C NMR Spectroscopy

The 1H and 13C NMR spectra of cis-1-amino-2-indanol provide initial information about the chemical environment of each nucleus. In the 13C NMR spectrum of the bis(2-hydroxy-2,3-dihydro-1H-inden-1-aminium) sulfate salt, the aliphatic carbons appear at approximately 35.53 ppm (CH2), 62.44 ppm (C-NH3+), and 70.17 ppm (CH(OH)).[2] Aromatic carbons resonate in the region of 126-142 ppm.[2]

Conformational Elucidation using NOESY/ROESY

For a molecule of the size of this compound, ROESY experiments are often preferred over NOESY to avoid zero or near-zero cross-peaks that can occur for molecules with intermediate correlation times. The presence of a ROESY cross-peak between two protons indicates that they are in close spatial proximity (typically < 5 Å). The volume of the cross-peak is inversely proportional to the sixth power of the internuclear distance. By identifying key ROE correlations, the relative orientation of the amino and hydroxyl groups and the puckering of the five-membered ring can be determined.

Experimental Protocol: NMR Conformational Analysis

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of approximately 5-10 mg/mL.

-

1D NMR Spectra: 1H and 13C NMR spectra are acquired to assign the chemical shifts of all protons and carbons.

-

2D NMR Spectra: A suite of 2D NMR experiments is performed, including:

-

COSY (Correlation Spectroscopy): To establish through-bond proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range proton-carbon couplings.

-

ROESY: To determine through-space proton-proton proximities. A mixing time appropriate for the molecule's size should be used (e.g., 200-500 ms).

-

-

Data Analysis: The assigned chemical shifts and ROE cross-peaks are used to build a set of distance restraints. These restraints are then used in molecular modeling software to generate a family of low-energy conformations that are consistent with the experimental data.

Computational Conformational Analysis

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its low-energy conformations.

Conformational Search and Energy Minimization

A variety of computational methods can be employed for conformational analysis, ranging from molecular mechanics force fields to more accurate but computationally expensive quantum mechanical methods like Density Functional Theory (DFT).

A typical workflow involves:

-

Initial 3D Structure Generation: A 3D structure of this compound is generated.

-

Conformational Search: A systematic or stochastic search algorithm is used to generate a large number of possible conformations by rotating around the rotatable bonds.

-

Energy Minimization and Ranking: The generated conformers are then subjected to energy minimization using a suitable level of theory (e.g., a molecular mechanics force field like MMFF94 or a quantum mechanical method like DFT with a basis set such as 6-31G(d)). The minimized structures are then ranked by their relative energies.

Predicted Low-Energy Conformations

Computational studies on similar 1,2-aminoalcohols suggest that the conformational landscape is often dominated by conformers that can form an intramolecular hydrogen bond between the amino and hydroxyl groups. For this compound, the rigid indane framework significantly constrains the possible orientations of these groups. The two primary conformations of the five-membered ring are typically envelope and twist conformations. The relative energies of these conformers and the orientation of the amino and hydroxyl groups (axial vs. equatorial) determine the overall conformational preference.

Table 4: Calculated Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Envelope, OH (axial), NH2 (equatorial) | Data not available |

| 2 | Envelope, OH (equatorial), NH2 (axial) | Data not available |

| 3 | Twist, OH (pseudo-axial), NH2 (pseudo-equatorial) | Data not available |

| 4 | Twist, OH (pseudo-equatorial), NH2 (pseudo-axial) | Data not available |

Note: This table is illustrative. Populating it with accurate data would require performing dedicated computational studies or finding a publication with these specific results.

Experimental Workflow: Computational Conformational Analysis

Caption: A typical workflow for the computational conformational analysis of a small molecule.

Conclusion

The structural and conformational properties of this compound are central to its utility in asymmetric synthesis and drug design. The rigid indane backbone significantly restricts its conformational freedom, leading to a well-defined three-dimensional structure. While crystallographic data on a sulfate salt reveals the presence of two distinct conformations in the solid state, further studies on the free base are needed for a complete picture. NMR spectroscopy, particularly ROESY, in conjunction with computational modeling, provides a powerful approach to determine the solution-state conformation. This technical guide has outlined the key experimental and computational methodologies for the structural and conformational analysis of this important chiral building block, providing a framework for further research and application development.

References

(1R,2S)-1-Amino-2-indanol: A Technical Guide for Researchers

CAS Number: 136030-00-7[1][2][3][4]

This technical guide provides an in-depth overview of (1R,2S)-1-amino-2-indanol, a chiral amino alcohol widely utilized as a ligand and catalyst in asymmetric synthesis. It is particularly valuable for researchers and professionals involved in drug development and fine chemical synthesis. This document outlines its core physical properties, a detailed experimental protocol for a key application, and a visual representation of the experimental workflow.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline powder.[1][5] It is a crucial building block in the synthesis of various chiral compounds, including being a key intermediate for the HIV protease inhibitor, Indinavir.[5] Its utility stems from its rigid bicyclic structure and the defined stereochemical relationship between the amino and hydroxyl groups, which allows for effective stereocontrol in chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | [2][3] |

| Molecular Weight | 149.19 g/mol | [3][5] |

| Melting Point | 118-121 °C | [1][3] |

| Appearance | White to light yellow crystal powder | [1][5] |

| Optical Activity ([α]22/D) | +63° (c = 0.2 in chloroform) | [3] |

| Purity (ee) | >98.0% | [6] |

| Storage Temperature | Room temperature, in dark place under inert atmosphere | [1] |

Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone

One of the primary applications of this compound is in the Corey-Bakshi-Shibata (CBS) reduction, where it serves as a precursor to a chiral oxazaborolidine catalyst. This catalyst is highly effective for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.

Objective: To perform an asymmetric reduction of acetophenone (B1666503) to (R)-1-phenylethanol using an in situ generated oxazaborolidine catalyst from this compound and borane (B79455) dimethyl sulfide (B99878) complex (BMS).

Materials:

-

This compound (10 mol%)

-

Borane dimethyl sulfide complex (BMS, 1.0 M solution in THF)

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon supply, septum-sealed flasks, syringes)

Methodology:

-

Catalyst Formation:

-

A dry, nitrogen-flushed round-bottom flask is charged with this compound (10 mol%).

-

Anhydrous THF is added to dissolve the amino alcohol (typical concentration 0.1-0.5 M).

-

The solution is cooled to 0 °C in an ice bath.

-

Borane dimethyl sulfide solution (1.0-1.2 equivalents relative to the amino alcohol) is added dropwise to the stirred solution. Hydrogen gas evolution will be observed.

-

After the addition is complete, the mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the complete formation of the oxazaborolidine catalyst.

-

-

Asymmetric Reduction:

-

The flask containing the in situ generated catalyst is cooled to the desired reaction temperature (e.g., -20 °C to room temperature, depending on the substrate).

-

A solution of acetophenone in anhydrous THF is added dropwise to the catalyst solution.

-

The borane reducing agent (0.6-1.0 equivalents relative to the ketone) is then added slowly to the reaction mixture over a period of 30-60 minutes.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction is cooled to 0 °C and quenched by the slow, careful addition of methanol to decompose any excess borane.

-

The mixture is allowed to warm to room temperature, and 1 M HCl is added.

-

The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography to yield (R)-1-phenylethanol.

-

-

Analysis:

-

The enantiomeric excess (ee%) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

-

Experimental Workflow Diagram

Caption: Workflow for the asymmetric reduction of a ketone.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]

- 3. benchchem.com [benchchem.com]

- 4. benthamopen.com [benthamopen.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Spectroscopic Data of (1R,2S)-1-amino-2-indanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amino alcohol, (1R,2S)-1-amino-2-indanol. This compound is a valuable building block in asymmetric synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.45 - 7.20 | m | - | Aromatic-H |

| 4.75 | d | 5.2 | H-1 |

| 4.35 | q | 5.2, 6.0 | H-2 |

| 3.15 | dd | 16.0, 6.0 | H-3a |

| 2.80 | dd | 16.0, 5.2 | H-3b |

| 2.50 | br s | - | -NH₂, -OH |

Solvent: CDCl₃. The chemical shifts of the amine and hydroxyl protons are often broad and can exchange with deuterium (B1214612) in deuterated solvents.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 142.8 | Aromatic C |

| 140.5 | Aromatic C |

| 128.5 | Aromatic CH |

| 127.0 | Aromatic CH |

| 125.5 | Aromatic CH |

| 124.8 | Aromatic CH |

| 75.0 | C-2 |

| 61.5 | C-1 |

| 39.5 | C-3 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Strong, Broad | O-H, N-H stretching |

| 3070 - 3020 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| 1600, 1480 | Medium | Aromatic C=C stretching |

| 1590 | Medium | N-H bending |

| 1080 | Strong | C-O stretching |

| 750 | Strong | Aromatic C-H bending (ortho-disubstituted) |

Sample preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 149 | 40 | [M]⁺ (Molecular Ion) |

| 132 | 100 | [M - NH₃]⁺ |

| 131 | 80 | [M - H₂O]⁺ |

| 117 | 60 | [M - NH₃ - CH₃]⁺ or [M - H₂O - CH₂]⁺ |

| 104 | 50 | [C₈H₈]⁺ (Indene radical cation) |

| 91 | 70 | [C₇H₇]⁺ (Tropylium ion) |

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.75 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). For the determination of enantiomeric purity, a chiral solvating agent may be added to the NMR tube to induce chemical shift non-equivalence of the enantiomers.[1]

Infrared (IR) Spectroscopy

The IR spectrum is obtained using the KBr pellet method.[2][3][4] A small amount of this compound (1-2 mg) is ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5] This mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is acquired using an electron impact (EI) ionization source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the ion source. The sample is vaporized and bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.[6] The resulting ions are separated based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Structure and Spectroscopic Correlations

This diagram shows the chemical structure of this compound and highlights the key functional groups with their expected spectroscopic signatures.

Caption: Structure and spectroscopic correlations.

References

Synthesis of Enantiopure (1R,2S)-1-Amino-2-Indanol from Indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-1-amino-2-indanol is a critical chiral building block in modern organic synthesis, most notably as a key intermediate in the production of the HIV protease inhibitor Indinavir. Its rigid bicyclic structure and defined stereochemistry also make it a valuable component of chiral ligands and auxiliaries for asymmetric catalysis. This technical guide provides an in-depth overview of the primary synthetic routes to obtain enantiopure this compound starting from indene (B144670), focusing on asymmetric epoxidation followed by ring-opening, and the resolution of racemic mixtures.

Synthetic Strategies Overview

The synthesis of enantiopure this compound from indene primarily follows two well-established pathways:

-

Asymmetric Epoxidation of Indene and Subsequent Regio- and Stereoselective Ring-Opening: This is one of the most direct and widely employed methods. It involves the enantioselective epoxidation of indene to form (1R,2S)-indene oxide, followed by the ring-opening of the epoxide with a nitrogen nucleophile. The Ritter reaction is a prominent example of this approach.

-

Synthesis of Racemic cis-1-Amino-2-indanol and Subsequent Resolution: This strategy involves the non-chiral synthesis of the racemic aminoindanol, followed by separation of the enantiomers. This can be achieved through enzymatic resolution or by the formation of diastereomeric salts with a chiral resolving agent.

This guide will delve into the experimental details of these core strategies, presenting quantitative data for comparison and detailed protocols for key transformations.

Asymmetric Epoxidation and Ring-Opening Route

This route is highly favored due to its efficiency in establishing the desired stereochemistry early in the synthetic sequence.

Key Step 1: Asymmetric Epoxidation of Indene

The enantioselective epoxidation of indene is a crucial step that sets the stereochemistry of the final product. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a highly effective method.[1][2]

Experimental Protocol: Jacobsen-Katsuki Epoxidation of Indene

-

Materials: Indene, (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst), 4-(3-phenylpropyl)pyridine (B1219276) N-oxide (P(3)NO) as an axial ligand, commercial bleach (NaOCl solution), dichloromethane (B109758) (CH2Cl2), and a buffer solution (e.g., phosphate (B84403) buffer, pH 11.3).

-

Procedure:

-

A solution of indene and the axial ligand, P(3)NO, in dichloromethane is prepared in a reaction vessel.

-

Jacobsen's catalyst (typically 0.1-1 mol%) is added to the stirred solution.

-

The buffered sodium hypochlorite (B82951) solution is added dropwise to the vigorously stirred biphasic mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is monitored by a suitable technique (e.g., TLC or GC) until the indene is consumed.

-

Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude (1R,2S)-indene oxide. The product can be purified further by chromatography if necessary.

-

Key Step 2: Ritter Reaction and Hydrolysis

The Ritter reaction provides a regioselective and stereospecific route to the cis-amino alcohol from the epoxide.[3] The reaction proceeds through the formation of a nitrilium ion intermediate, which is then hydrolyzed.

Experimental Protocol: Ritter Reaction of (1R,2S)-Indene Oxide

-

Materials: (1R,2S)-Indene oxide, acetonitrile (B52724) (CH3CN), and concentrated sulfuric acid (H2SO4).

-

Procedure:

-

A solution of (1R,2S)-indene oxide in acetonitrile is cooled to a low temperature (e.g., -40 °C to 0 °C).

-

Concentrated sulfuric acid (typically 2 equivalents) is added slowly to the stirred solution, maintaining the low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or HPLC).

-

The reaction is quenched by carefully adding it to a cold aqueous base solution (e.g., NaOH or KOH) to neutralize the acid.

-

The resulting mixture is heated to reflux to hydrolyze the oxazoline intermediate.

-

After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed, dried, and concentrated. The crude this compound can be purified by crystallization or chromatography.

-

| Reaction Step | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Asymmetric Epoxidation | Jacobsen's Catalyst/NaOCl | Dichloromethane | ~90 | 85-88 | [1][2] |

| Ritter Reaction & Hydrolysis | H2SO4 / CH3CN | Acetonitrile | 55-60 | >99 (from enantiopure epoxide) | [3] |

Table 1: Quantitative Data for the Asymmetric Epoxidation and Ring-Opening Route.

Resolution of Racemic cis-1-Amino-2-indanol

An alternative approach is to synthesize the racemic cis-1-amino-2-indanol and then resolve the enantiomers. Enzymatic resolution is a particularly effective method.

Key Step: Enzymatic Kinetic Resolution

Kinetic resolution relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, in this case, an enzyme. Lipases are commonly used to selectively acylate one of the enantiomers.

Experimental Protocol: Lipase-Catalyzed Resolution

-

Materials: Racemic cis-1-amino-2-indanol, a lipase (e.g., Candida antarctica lipase B, CAL-B, often immobilized as Novozym 435), an acyl donor (e.g., ethyl acetate), and an organic solvent.

-

Procedure:

-

Racemic cis-1-amino-2-indanol is dissolved in an appropriate organic solvent.

-

The immobilized lipase and the acyl donor are added to the solution.

-

The mixture is stirred at a controlled temperature (e.g., room temperature to 40 °C). The progress of the reaction is monitored to achieve approximately 50% conversion.

-

At the desired conversion, the enzyme is filtered off.

-

The filtrate contains the acylated (1S,2R)-enantiomer and the unreacted this compound.

-

These two compounds can be separated by standard techniques such as chromatography or extraction, taking advantage of their different chemical properties.

-

The acylated enantiomer can be hydrolyzed back to the (1S,2R)-1-amino-2-indanol if desired.

-

| Resolution Method | Resolving Agent/Enzyme | Key Feature | Typical Yield of one Enantiomer (%) | Enantiomeric Excess (ee, %) | Reference |

| Enzymatic Acylation | Lipase PS | Selective acylation of the (1S,2R)-enantiomer | ~45 | >96 | [3] |

| Diastereomeric Salt Formation | (S)-2-Phenylpropionic acid | Selective crystallization of the (1R,2S)-salt | ~35 | >99 | [3] |

Table 2: Quantitative Data for Resolution Methods of Racemic cis-1-Amino-2-indanol.

Conclusion

The synthesis of enantiopure this compound from indene can be effectively achieved through several robust methods. The choice of synthetic route often depends on factors such as the desired scale of production, cost of reagents and catalysts, and the required level of enantiopurity. The asymmetric epoxidation of indene followed by a Ritter reaction represents a highly convergent and stereocontrolled approach. Alternatively, the resolution of a racemic mixture, particularly through enzymatic methods, offers a reliable, albeit potentially lower-yielding, pathway to the desired enantiomer. The detailed protocols and comparative data presented in this guide are intended to assist researchers and professionals in the selection and implementation of the most suitable synthetic strategy for their specific needs in drug development and asymmetric synthesis.

References

The Ascendance of a Chiral Workhorse: A Technical Guide to the Discovery and History of cis-1-Amino-2-indanol

Introduction: In the landscape of asymmetric synthesis, few chiral ligands have achieved the prominence and versatility of cis-1-amino-2-indanol. Its rigid bicyclic framework and vicinal amino and hydroxyl functionalities provide a unique stereochemical environment that has been exploited in a myriad of applications, from blockbuster pharmaceuticals to cutting-edge catalytic systems. This technical guide delves into the discovery and historical development of this remarkable molecule, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, resolution, and seminal applications.

The Genesis: Early Syntheses and the Dawn of a Chiral Ligand

The journey of cis-1-amino-2-indanol began in the mid-20th century with the pioneering work of Lutz and Wayland in 1951, who first reported the synthesis of the racemic form.[1] Their approach, centered on the intramolecular cyclization of an amide, laid the foundational chemistry for accessing the cis-diastereomer.

A significant leap forward in accessing enantiopure cis-1-amino-2-indanol came with the development of practical, scalable methods in the 1990s, largely driven by its critical role as a chiral building block for the HIV protease inhibitor Indinavir (Crixivan®) developed by Merck.[1][2] This period saw the emergence of several key synthetic strategies that remain relevant today.

Key Historical Synthetic Approaches:

-

Intramolecular Amide Cyclization: This classical approach, originating from Lutz and Wayland, involves the formation of a trans-1-amino-2-indanol derivative, which is then converted to a cis-oxazoline intermediate, followed by hydrolysis to yield the desired cis-1-amino-2-indanol.[1][3]

-

The Ritter Reaction: A practical and efficient route to enantiopure cis-1-amino-2-indanol was reported by Senanayake and coworkers in 1995.[3][4] This method utilizes the reaction of indene (B144670) oxide with a nitrile in the presence of a strong acid to form an oxazoline (B21484) intermediate, which is then hydrolyzed. This strategy proved to be highly effective for large-scale synthesis.[3]

-

From β-Ketoesters: Didier and coworkers developed an enantioselective synthesis starting from a β-ketoester, employing a Baker's yeast reduction to introduce chirality.[2]

-

Ghosh's Synthesis of Both Enantiomers: In 1997, Ghosh and his team reported a versatile synthesis that provided access to both enantiomers of cis-1-amino-2-indanol, further expanding its accessibility for various applications.[3]

The following diagram illustrates the logical progression of early synthetic strategies for cis-1-amino-2-indanol.

Securing Chirality: Resolution and Asymmetric Synthesis

The demand for enantiomerically pure cis-1-amino-2-indanol spurred significant research into both the resolution of racemic mixtures and de novo asymmetric syntheses.

Resolution Techniques

Several methods have been successfully employed to separate the enantiomers of cis-1-amino-2-indanol:

-

Diastereomeric Salt Formation: This classical resolution technique involves the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.

-

Enzymatic Resolution: Lipases have proven to be effective in the kinetic resolution of cis-1-amino-2-indanol derivatives, offering a green and highly selective alternative to chemical methods.[3] For instance, Kawabata's group demonstrated an efficient kinetic resolution via enantioselective acylation using a chiral aminopyridine catalyst.[3]

Asymmetric Synthesis: The Jacobsen Epoxidation

A cornerstone of modern enantioselective routes to cis-1-amino-2-indanol is the Jacobsen asymmetric epoxidation of indene.[3] This powerful reaction, utilizing a chiral manganese-salen complex, provides access to enantioenriched indene oxide, a key precursor for the Ritter reaction and other synthetic pathways. The high enantioselectivity and operational simplicity of the Jacobsen epoxidation have made it a favored method in both academic and industrial settings.[3][5]

The following diagram outlines the general workflow for obtaining enantiopure cis-1-amino-2-indanol, highlighting the pivotal role of the Jacobsen epoxidation.

Applications in Asymmetric Catalysis: A Privileged Ligand

The true impact of cis-1-amino-2-indanol lies in its extensive use as a chiral ligand and auxiliary in a vast array of asymmetric transformations. Its rigid structure and predictable coordination to metal centers have made it a "privileged" ligand in asymmetric catalysis.

Oxazaborolidine Catalysts for Asymmetric Reductions

One of the earliest and most significant applications of cis-1-amino-2-indanol was in the formulation of oxazaborolidine catalysts for the enantioselective reduction of ketones, a reaction famously developed by Corey and Itsuno.[6][7] Oxazaborolidines derived from cis-1-amino-2-indanol often exhibit superior performance compared to those derived from other chiral amino alcohols, delivering high enantioselectivities in the reduction of a wide range of ketones.[3]

BOX and PyBOX Ligands

cis-1-Amino-2-indanol serves as a crucial precursor for the synthesis of bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands.[3][8] These C2-symmetric ligands have demonstrated exceptional efficacy in a multitude of metal-catalyzed asymmetric reactions, including Diels-Alder reactions, aldol (B89426) additions, and Michael additions. The predictable stereochemical outcomes and broad substrate scope have cemented BOX and PyBOX ligands as indispensable tools for the modern synthetic chemist.

The following diagram depicts the relationship between cis-1-amino-2-indanol and its prominent applications in asymmetric catalysis.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and application of cis-1-amino-2-indanol, providing a comparative overview of different methodologies.

Table 1: Comparison of Key Synthetic and Resolution Methods

| Method | Starting Material | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Racemic Synthesis | |||||

| Lutz & Wayland (1951) | 2-Bromo-1-indanol | NH₃, 4-nitrobenzoyl chloride, SOCl₂ | Not specified | Racemic | [2] |

| Enantioselective Synthesis | |||||

| Ritter Reaction (Senanayake, 1995) | Indene Oxide | H₂SO₄/SO₃, CH₃CN | 78-80 | >99 (after resolution) | [3] |

| Didier's Method | β-Ketoester | Baker's Yeast | Not specified | High | [2] |

| Ghosh's Method (1997) | trans-1-Azido-2-indanol | Lipase PS 30, SOCl₂ | ~40 (for each enantiomer) | >96 | [3] |

| Resolution | |||||

| Enzymatic (Kawabata) | Racemic cis-1-amino-2-indanol | Chiral aminopyridine catalyst | ~45 (for each enantiomer) | High | [3] |

Table 2: Performance in Asymmetric Catalysis

| Reaction | Catalyst/Ligand System | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Corey-Itsuno Reduction | cis-1-Amino-2-indanol derived oxazaborolidine | Prochiral Ketones | Generally high | Up to >95 | [6][7] |

| Diels-Alder Reaction | Cu(II)-BOX complex | Cyclopentadiene and N-acryloyloxazolidinone | >90 | >98 | [3] |

| Aldol Addition | Sn(II)-BOX complex | Silyl enol ether and aldehyde | Generally high | >95 | [3] |

Experimental Protocols

This section provides detailed experimental protocols for some of the key historical syntheses of cis-1-amino-2-indanol.

Racemic Synthesis of cis-1-Amino-2-indanol (Adapted from Lutz and Wayland, 1951)

-

Preparation of trans-1-Amino-2-indanol: 2-Bromo-1-indanol is treated with an excess of ammonia (B1221849). The reaction likely proceeds through an epoxide intermediate, which is then opened by ammonia to yield trans-1-amino-2-indanol.[2]

-

Amide Formation: The resulting trans-1-amino-2-indanol is reacted with 4-nitrobenzoyl chloride to form the corresponding amide.[2]

-

Cyclization to Oxazoline: The amide is treated with thionyl chloride (SOCl₂) to induce intramolecular cyclization with inversion of configuration at the C2 position, forming the cis-oxazoline.[2]

-

Hydrolysis: The cis-oxazoline is hydrolyzed under acidic conditions (e.g., refluxing in 6 N H₂SO₄) to afford racemic cis-1-amino-2-indanol.[2]

Enantioselective Synthesis of (1S,2R)-1-Amino-2-indanol via Jacobsen Epoxidation and Ritter Reaction (Adapted from Senanayake et al., 1995 and Organic Syntheses)

-

Asymmetric Epoxidation of Indene: To a solution of indene in a suitable solvent (e.g., CH₂Cl₂), a catalytic amount of the (S,S)-Jacobsen catalyst and an additive such as 4-phenylpyridine (B135609) N-oxide are added. The mixture is cooled, and an oxidant (e.g., aqueous NaOCl) is added slowly while maintaining a low temperature. After the reaction is complete, the (1S,2R)-indene oxide is isolated and purified.[9]

-

Ritter Reaction: The enantioenriched indene oxide is dissolved in acetonitrile (B52724) and cooled. Fuming sulfuric acid (or a mixture of H₂SO₄ and SO₃) is added cautiously, and the reaction is allowed to warm to room temperature. This results in the formation of the corresponding oxazoline.[3]

-

Hydrolysis: The oxazoline intermediate is hydrolyzed with aqueous acid (e.g., H₂SO₄) to yield the crude (1S,2R)-1-amino-2-indanol as its salt.

-

Resolution Enhancement (Optional): The enantiomeric excess of the product can be further enhanced by fractional crystallization of a diastereomeric salt, for example, with L-tartaric acid.[2]

-

Isolation of the Free Base: The purified salt is treated with a base to liberate the free (1S,2R)-1-amino-2-indanol.

Conclusion

From its humble beginnings as a racemic compound in the mid-20th century, cis-1-amino-2-indanol has evolved into an indispensable tool in the arsenal (B13267) of the modern synthetic chemist. Its pivotal role in the development of the life-saving drug Indinavir catalyzed a surge in research that led to highly efficient and scalable enantioselective syntheses. The subsequent application of this chiral ligand in a vast number of asymmetric catalytic reactions has had a profound and lasting impact on the fields of organic synthesis and drug discovery. The continued exploration of new applications for cis-1-amino-2-indanol and its derivatives ensures that its legacy as a "chiral workhorse" will endure for years to come.

References

- 1. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Core Mechanism of (1R,2S)-1-Amino-2-indanol in Asymmetric Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-1-amino-2-indanol stands as a cornerstone in the field of asymmetric catalysis, prized for its rigid bicyclic structure which imparts a high degree of stereocontrol in a variety of chemical transformations. This technical guide delves into the core mechanisms of action of this versatile chiral ligand and auxiliary, providing quantitative data, detailed experimental protocols, and visual representations of the catalytic processes to support researchers in their synthetic endeavors. Its applications are pivotal in the synthesis of enantiomerically pure compounds, a critical aspect of drug development and materials science.[1]

Mechanism of Action in Corey-Bakshi-Shibata (CBS) Reduction

The most prominent application of this compound is in the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[2][3] The aminoindanol (B8576300) is not the direct catalyst but rather a precursor to a chiral oxazaborolidine catalyst.

The catalytic cycle can be summarized as follows:

-

Catalyst Formation: this compound reacts with a borane (B79455) source, typically borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), to form the active oxazaborolidine catalyst.[4][5]

-

Activation of Borane: The lone pair of the nitrogen atom in the oxazaborolidine ring coordinates to a molecule of borane, activating it as a hydride donor and increasing the Lewis acidity of the endocyclic boron atom.[2][4]

-

Ketone Coordination: The prochiral ketone coordinates to the Lewis acidic endocyclic boron atom of the catalyst. The steric bulk of the catalyst's diphenylmethyl group (or other substituents) directs the ketone to bind in a specific orientation, with the larger substituent (Rₗ) positioned away from the chiral framework to minimize steric hindrance.[2][4]

-

Enantioselective Hydride Transfer: The activated borane, positioned in close proximity, delivers a hydride to the carbonyl carbon of the ketone via a six-membered, chair-like transition state.[2][4] This intramolecular hydride transfer occurs on a specific face of the ketone, dictating the stereochemistry of the resulting alcohol.

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, and upon acidic workup, the chiral alcohol is liberated.[2][4] The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.

The high degree of enantioselectivity is a direct consequence of the rigid conformation of the indanol-derived catalyst, which creates a well-defined chiral pocket and forces a highly ordered transition state.[2]

Visualizing the CBS Reduction Catalytic Cycle

Caption: Catalytic cycle of the Corey-Bakshi-Shibata reduction.

Transition State Model

The stereochemical outcome of the CBS reduction can be predicted by considering the Zimmerman-Traxler-like transition state model. The preferential orientation of the ketone's substituents to minimize steric interactions with the chiral ligand dictates the facial selectivity of the hydride attack.

Caption: Simplified transition state of the CBS reduction.

Quantitative Data for CBS Reduction of Various Ketones

The following table summarizes the enantioselective reduction of a range of prochiral ketones using an in situ generated oxazaborolidine catalyst from (1S, 2R)-(-)-cis-1-amino-2-indanol.

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%)[6] | ee (%)[6] | Configuration[6] |

| 1 | Acetophenone (B1666503) | 1-Phenylethanol | 89 | 91 | R |

| 2 | 2'-Chloroacetophenone | 2-Chloro-1-phenylethanol | 91 | 96 | R |

| 3 | 3'-Chloroacetophenone | 1-(3-Chlorophenyl)ethanol | 93 | 94 | R |

| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 94 | 92 | R |

| 5 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 92 | 93 | R |

| 6 | 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | 90 | 90 | R |

| 7 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 88 | 85 | R |

| 8 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 85 | 82 | R |

| 9 | 1-Indanone | 1-Indanol | 95 | 95 | R |

| 10 | 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthalenol | 93 | 94 | R |

Experimental Protocols

Protocol 3.1: In Situ Preparation of the Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes the in situ generation of the chiral oxazaborolidine catalyst from (1S, 2R)-(-)-cis-1-amino-2-indanol and its application in the enantioselective reduction of acetophenone.[6]

Materials:

-

(1S, 2R)-(-)-cis-1-amino-2-indanol

-

Methyl iodide

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Standard inert atmosphere glassware (e.g., Schlenk line or glovebox)

Procedure:

-

To a dried, three-necked round-bottom flask under a nitrogen atmosphere, add tetrabutylammonium borohydride (5 mmol) and (1S, 2R)-(-)-cis-1-amino-2-indanol (10 mol %).

-

Add anhydrous THF (5 volumes relative to the ketone).

-

Stir the mixture at 25-30 °C for 10 minutes.

-

Add methyl iodide (5 mmol) via syringe and continue stirring for 30 minutes.

-

In a separate flask, prepare a solution of acetophenone (5 mmol) in anhydrous THF (5 volumes).

-

Add the acetophenone solution dropwise to the catalyst mixture over 30 minutes.

-

Stir the reaction mixture at room temperature until completion (monitor by TLC).

-

Upon completion, carefully quench the reaction with methanol (B129727) at 0 °C.

-

Acidify with 1 M HCl and extract the product with diethyl ether or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for the CBS reduction.

Mechanism of Action in Asymmetric Transfer Hydrogenation

This compound and its derivatives are also highly effective ligands in asymmetric transfer hydrogenation (ATH) of ketones. In this process, a hydrogen atom is transferred from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone, mediated by a metal catalyst, typically ruthenium or rhodium, complexed with the chiral aminoindanol ligand.

The generally accepted mechanism for Ru(II)-catalyzed ATH involves:

-

Formation of the Active Catalyst: The pre-catalyst, often a Ru(II)-arene complex, reacts with the chiral aminoindanol ligand to form the active catalyst.

-

Formation of a Metal Hydride: The metal complex reacts with the hydrogen donor (e.g., isopropanol) in the presence of a base to form a metal hydride species, releasing acetone.

-

Ketone Coordination and Hydrogen Transfer: The ketone coordinates to the metal center, and the hydride is transferred from the metal to the carbonyl carbon. Simultaneously, a proton is transferred from the ligand's amino group to the carbonyl oxygen, in a concerted, six-membered transition state. This is often referred to as a "metal-ligand bifunctional catalysis."

-

Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor.

The chirality of the aminoindanol ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in excess.

Visualizing the Asymmetric Transfer Hydrogenation Cycle

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

This compound as a Chiral Auxiliary

Beyond its use in generating external catalysts, this compound can be covalently attached to a substrate to function as a chiral auxiliary. This approach is particularly effective in controlling the stereochemistry of reactions such as aldol (B89426) additions and alkylations.[1]

The mechanism of stereocontrol relies on the formation of a rigid, chelated transition state. For instance, in an aldol reaction of an N-acyl oxazolidinone derived from aminoindanol, the metal enolate forms a rigid six-membered ring transition state with the aldehyde. The bulky indanyl group effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side, thereby leading to a highly diastereoselective C-C bond formation. Subsequent cleavage of the auxiliary yields the enantiomerically enriched aldol product.

Logical Relationship in Chiral Auxiliary-Mediated Aldol Reaction

Caption: Logical flow of stereocontrol in an aldol reaction.

Conclusion

This compound is a powerful and versatile tool in asymmetric synthesis. Its rigid framework provides the basis for highly effective chiral catalysts and auxiliaries that enable the synthesis of enantiomerically pure molecules with a high degree of predictability and control. Understanding the core mechanisms of action in key transformations like the CBS reduction and asymmetric transfer hydrogenation, as detailed in this guide, is essential for leveraging its full potential in research and development, particularly in the pharmaceutical industry where stereochemistry is paramount.

References

- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]

- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]

Chirality and absolute configuration of 1-amino-2-indanol isomers

An In-depth Technical Guide to the Chirality and Absolute Configuration of 1-Amino-2-indanol (B1258337) Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-indanol is a chiral bicyclic amino alcohol that has emerged as a cornerstone in asymmetric synthesis and pharmaceutical development. Its rigid indane backbone provides a well-defined stereochemical environment, making it an exceptionally effective chiral auxiliary and a ligand for asymmetric catalysis.[1][2][3] Perhaps its most notable application is as a key chiral building block in the synthesis of Indinavir (Crixivan®), a potent HIV protease inhibitor, where a single stereoisomer is responsible for the desired therapeutic effect.[4][5] This guide provides a comprehensive technical overview of the stereoisomers of 1-amino-2-indanol, focusing on their synthesis, resolution, the determination of their absolute configuration, and the experimental protocols integral to their study.

Stereochemistry of 1-Amino-2-indanol

1-Amino-2-indanol possesses two chiral centers at the C1 and C2 positions of the indane ring. This results in the existence of four distinct stereoisomers, comprising two pairs of enantiomers. These pairs are diastereomers of each other.

-

Cis Isomers: The amino (-NH₂) and hydroxyl (-OH) groups are on the same face of the five-membered ring. The two cis enantiomers are (1R,2S)-1-amino-2-indanol and (1S,2R)-1-amino-2-indanol. Due to its conformationally restricted structure, the cis isomer is particularly valuable in creating highly selective chiral environments.[1][3]

-

Trans Isomers: The amino (-NH₂) and hydroxyl (-OH) groups are on opposite faces of the ring. The two trans enantiomers are (1R,2R)-1-amino-2-indanol and (1S,2S)-1-amino-2-indanol.

The stereochemical relationships are visualized in the diagram below.

Figure 1: Stereoisomeric relationships of 1-amino-2-indanol.

Synthesis and Resolution of Isomers

Obtaining enantiomerically pure 1-amino-2-indanol is critical for its applications. Methodologies generally involve either asymmetric synthesis to directly form a specific enantiomer or the resolution of a racemic mixture.

Key Synthetic Strategies:

-

From Indene (B144670): A common starting point is indene, which can undergo asymmetric epoxidation (e.g., using Jacobsen's catalyst) to form a chiral indene oxide. Subsequent regioselective opening of the epoxide with an amine source yields the amino alcohol.[1]

-

Ritter Reaction: The reaction of indene oxide with a nitrile under acidic conditions (Ritter-type reaction) is a practical route to producing cis-1-amino-2-indanol.[2]

-

Hydrogenation: Diastereoselective reduction of 1,2-indanedione oximes using palladium catalysts can yield both cis and trans isomers, depending on the specific catalyst and reaction conditions.[6]

Resolution of Racemic Mixtures: Since many synthetic routes produce racemic or diastereomeric mixtures, resolution is a frequently employed and crucial step.

-

Chemical Resolution via Diastereomeric Salts: This classic method involves reacting the racemic aminoindanol (B8576300) with a single enantiomer of a chiral acid (a resolving agent), such as (S)-2-phenylpropionic acid.[2] The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized and separated. The desired enantiomer of aminoindanol is then recovered by treatment with a base.[7]

-

Enzymatic Resolution: Lipases are highly effective for kinetic resolution. For instance, Pseudomonas cepacia lipase (B570770) (PSL) can catalyze the enantioselective acylation of N-Cbz protected racemic cis-1-amino-2-indanol, allowing for the separation of the acylated product from the unreacted enantiomer.[2]

-

Chromatographic Separation: Diastereomers can be separated using chromatography. The racemic aminoindanol is first derivatized with a chiral molecule (e.g., Boc-Phe-OH), and the resulting diastereomeric amides are then separated on a standard silica (B1680970) gel column.[2][3] Capillary electrophoresis has also been shown to be effective for separating all four stereoisomers.[8]

Figure 2: Workflow for chemical resolution via diastereomeric salt formation.

Determination of Absolute Configuration

After separation, the absolute configuration of each enantiomer must be unambiguously determined.

-

X-ray Crystallography: This is the definitive method for determining absolute configuration. It involves growing a high-quality single crystal of the chiral compound, often as a derivative with a known chiral moiety or a heavy atom.[9] The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map of the molecule, revealing its precise atomic arrangement and absolute stereochemistry.[9][10]

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for configurational assignment in solution. The enantiomers are converted into diastereomers by reacting them with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The resulting diastereomers are chemically distinct and will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be analyzed to deduce the absolute configuration of the original enantiomer.[11][12]

-

Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light.[13] Enantiomers produce mirror-image CD spectra. While not an absolute method on its own, it is excellent for distinguishing between enantiomers and can be correlated with known standards or theoretical calculations to infer absolute configuration.

Quantitative Data of cis-1-Amino-2-indanol Isomers

The following table summarizes key physical and chemical properties for the commercially available and widely studied cis-enantiomers.

| Property | (1S,2R)-(-)-cis-1-Amino-2-indanol | (1R,2S)-(+)-cis-1-Amino-2-indanol |

| Synonym | (1S,2R)-(-)-cis-1-Amino-2-hydroxyindane | (1R,2S)-(+)-cis-1-Amino-2-hydroxyindan |

| CAS Number | 126456-43-7[14] | 136030-00-7[15][16] |

| Molecular Formula | C₉H₁₁NO[14] | C₉H₁₁NO[16] |

| Molecular Weight | 149.19 g/mol [14] | 149.19 g/mol [15] |

| Appearance | White to cream crystalline powder[17] | White to orange or green crystalline powder[18] |

| Melting Point | 118-121 °C[14] | 118-121 °C[16] |

| Optical Rotation | [α]20/D = -43° (c=1 in MeOH) | [α]20/D = +43° (c=1 in MeOH) |

| [α]20/D = -62° (c=0.5 in chloroform) | [α]22/D = +63° (c=0.2 in chloroform)[16] | |

| Optical Purity | ee: ≥99% (GLC)[14] | ee: ≥99% (GLC)[16] |

Experimental Protocols

Protocol 1: Resolution of Racemic cis-1-Amino-2-indanol via Diastereomeric Salt Formation

This protocol is adapted from established chemical resolution procedures.[2]

Objective: To separate (±)-cis-1-amino-2-indanol into its constituent enantiomers using (S)-2-phenylpropionic acid as the resolving agent.

Materials:

-

(±)-cis-1-amino-2-indanol

-

(S)-2-phenylpropionic acid (≥99% ee)

-

Methanol

-

Diethyl ether

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware, filtration apparatus, rotary evaporator

Procedure:

-

Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-cis-1-amino-2-indanol in 100 mL of warm methanol.

-

In a separate flask, dissolve an equimolar amount of (S)-2-phenylpropionic acid in 50 mL of methanol.

-

Slowly add the acid solution to the aminoindanol solution with stirring.

-

Allow the mixture to cool to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

-

-

Fractional Crystallization:

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether. This solid is enriched in one diastereomer (e.g., the salt of (1R,2S)-aminoindanol).

-

Retain the filtrate, which contains the more soluble diastereomeric salt (enriched in the salt of (1S,2R)-aminoindanol).

-

-

Liberation of the Enantiomer (from crystals):

-

Suspend the collected crystals in 100 mL of water.

-

Add 1 M NaOH solution dropwise while stirring until the pH is >11. This neutralizes the resolving agent and liberates the free amine.

-

Extract the aqueous solution three times with 50 mL portions of dichloromethane.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched cis-1-amino-2-indanol.

-

-

Liberation of the Enantiomer (from filtrate):

-

Concentrate the filtrate from step 2 under reduced pressure.

-

Repeat the basification and extraction procedure described in step 3 to recover the other enantiomer.

-

-

Purity and Configuration Analysis:

-

Determine the enantiomeric excess (ee) of each recovered sample using chiral HPLC or by derivatization with Mosher's acid followed by ¹H or ¹⁹F NMR analysis.

-

Measure the specific optical rotation to confirm the identity of the (+)/(1R,2S) or (-)/(1S,2R) enantiomer.

-

Protocol 2: Determination of Absolute Configuration using X-ray Crystallography

Objective: To unambiguously determine the three-dimensional structure and absolute configuration of an enantiomerically pure sample of 1-amino-2-indanol.

Methodology:

-

Derivative Formation and Crystallization:

-

React the purified 1-amino-2-indanol enantiomer with a suitable reagent to form a stable, crystalline derivative. A common strategy is to form a salt with an acid containing a heavy atom (e.g., 3-bromobenzoic acid) or an amide with a molecule of known absolute configuration.

-

Grow single crystals of the derivative suitable for X-ray diffraction (typically 0.1-0.3 mm in size) using techniques like slow evaporation from a saturated solution, vapor diffusion, or slow cooling.[10]

-

-

Data Collection:

-

Mount a selected high-quality crystal on a goniometer head.

-

Place the crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[10]

-

Cool the crystal (typically to 100 K) to minimize thermal vibrations.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction images to determine the unit cell dimensions, space group, and reflection intensities.[10]

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data to determine the precise coordinates of all non-hydrogen atoms.

-

-

Absolute Configuration Assignment:

-

If anomalous dispersion effects are present (especially with a heavy atom), the data can be used to determine the absolute structure. This is typically quantified by the Flack parameter, which should refine to a value near 0 for the correct enantiomer and near 1 for the inverted structure.

-

The resulting refined structure provides an unambiguous assignment of the (R) or (S) configuration at each chiral center.

-

Conclusion

The stereoisomers of 1-amino-2-indanol represent a class of molecules of significant value in modern organic chemistry and drug development. The distinct properties of the cis and trans diastereomers, and the specific reactivity of each enantiomer, underscore the importance of stereochemical control. Through a combination of asymmetric synthesis and robust resolution techniques—including chemical, enzymatic, and chromatographic methods—enantiomerically pure forms of 1-amino-2-indanol can be reliably obtained. Absolute configuration is definitively assigned using powerful analytical methods, with X-ray crystallography serving as the ultimate arbiter. A thorough understanding of these principles and protocols is essential for researchers aiming to leverage the unique chiral architecture of 1-amino-2-indanol in the design of new catalysts, chiral auxiliaries, and therapeutically active agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]

- 8. Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. (1S,2R)-(-)-cis-1-Amino-2-indanol 99 126456-43-7 [sigmaaldrich.com]

- 15. 2-Hydroxy-2,3-dihydro-1H-inden-1-aminium | 136030-00-7 | Benchchem [benchchem.com]

- 16. (1R,2S)-(+)-cis-1-Amino-2-indanol 99 136030-00-7 [sigmaaldrich.com]

- 17. chemimpex.com [chemimpex.com]

- 18. (1R,2S)-(+)-1-Amino-2-indanol 136030-00-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Solubility Profile of (1R,2S)-1-Amino-2-Indanol: A Technical Guide

(1R,2S)-1-amino-2-indanol , a chiral amino alcohol, is a critical building block in asymmetric synthesis and the development of pharmaceuticals. Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound in common organic solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of solvents. The available quantitative and qualitative data are summarized in the table below. It is important to note that quantitative solubility data in a broad range of common organic solvents remains largely unpublished in readily accessible literature.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Remarks |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[1][2] | Not Specified | High solubility. |

| Water | H₂O | Soluble[3][4] | Not Specified | Qualitative description. |

| Methanol | CH₃OH | Soluble[3] | Not Specified | Qualitative description. |

| Chloroform | CHCl₃ | Soluble | 22 | Implied by its use as a solvent for optical rotation measurements. |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | - | ≥ 2.5 mg/mL[1][2] | Not Specified | Solvent mixture for in vivo studies. |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | - | ≥ 2.5 mg/mL[1][2] | Not Specified | Solvent mixture for in vivo studies. |

| 10% DMSO / 90% Corn Oil | - | ≥ 2.5 mg/mL[1][2] | Not Specified | Solvent mixture for in vivo studies. |

Experimental Protocols

For researchers and drug development professionals requiring precise solubility data in specific solvent systems, a standardized experimental protocol is essential. The following section details a general methodology for the determination of the equilibrium solubility of a crystalline compound like this compound.

Equilibrium Solubility Determination via the Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

1. Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical technique for quantification.

2. Procedure:

-

Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of the selected organic solvent. The excess of solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The vials are sealed and placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Collection and Preparation: After equilibration, the vials are allowed to stand undisturbed at the set temperature to allow the excess solid to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid particles.

-

Quantification: The filtered, saturated solution is then appropriately diluted with a suitable solvent, and the concentration of this compound is determined using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Data Reporting: The solubility is typically reported in units such as mg/mL, g/L, or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining solubility can be visualized as follows: